2-{1-[2-(morpholin-4-yl)ethyl]-1,2-dihydro[1,3,5]triazino[1,2-a]benzimidazol-3(4H)-yl}ethanol
Description
2-{1-[2-(morpholin-4-yl)ethyl]-1,2-dihydro[1,3,5]triazino[1,2-a]benzimidazol-3(4H)-yl}ethanol is a heterocyclic compound featuring a fused triazine-benzimidazole core, a morpholine-substituted ethyl chain, and a terminal ethanol group.
Properties
IUPAC Name |
2-[1-(2-morpholin-4-ylethyl)-2,4-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-3-yl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N5O2/c23-10-7-20-13-21(6-5-19-8-11-24-12-9-19)17-18-15-3-1-2-4-16(15)22(17)14-20/h1-4,23H,5-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYGYVQVCVGNTGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCN2CN(CN3C2=NC4=CC=CC=C43)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[2-(morpholin-4-yl)ethyl]-1,2-dihydro[1,3,5]triazino[1,2-a]benzimidazol-3(4H)-yl}ethanol typically involves multiple steps, starting from readily available precursors. The process often includes the formation of the benzimidazole core, followed by the introduction of the triazine ring and the morpholine moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for various applications.
Chemical Reactions Analysis
Synthetic Pathways and Key Reactions
The compound’s synthesis typically involves alkylation and cyclization strategies. While direct data on this specific molecule is limited, analogous triazino-benzimidazole derivatives provide mechanistic insights:
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Core formation : The triazino[1,2-a]benzimidazole scaffold is synthesized via cyclocondensation of benzimidazole precursors with triazine intermediates under microwave irradiation or thermal conditions .
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Morpholine incorporation : The morpholin-4-yl ethyl group is introduced through nucleophilic substitution or reductive amination. For example, ethylenediamine derivatives react with morpholine-containing aldehydes in the presence of sodium triacetoxyborohydride (NaBH(OAc)₃) .
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Ethanol functionalization : The terminal ethanol group is often added via oxidation-reduction sequences. Dess–Martin periodinane or MnO₂ oxidizes intermediate alcohols to aldehydes, followed by reduction with NaBH₄ or LiAlH₄ to yield the ethanol moiety .
Key Reaction Steps
Critical Observations
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Solvent dependence : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency under microwave conditions .
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Steric effects : Bulky substituents on the benzimidazole nitrogen reduce yields during alkylation steps.
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Redox sensitivity : Over-reduction during ethanol group installation can lead to byproducts; LiAlH₄ requires strict temperature control .
Functional Group Reactivity
The compound’s reactivity is dominated by:
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Triazine ring : Susceptible to nucleophilic attack at C-2 and C-4 positions, enabling further derivatization .
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Morpholine moiety : Participates in hydrogen bonding with acidic protons, influencing solubility and catalytic interactions .
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Ethanol group : Prone to oxidation (e.g., to ketones) under strong acidic or enzymatic conditions .
Catalytic and Kinetic Data
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Buchwald–Hartwig coupling : Used for aryl-amine bond formation in related triazino-benzimidazoles, achieving 70–93% yields with Pd(OAc)₂/XPhos catalysts .
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Hydrogenolysis : Palladium on carbon (Pd/C) selectively reduces nitro groups without affecting the morpholine ring (TOF = 15 h⁻¹) .
Stability and Degradation Pathways
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Thermal stability : Decomposes above 250°C, with fragmentation patterns dominated by triazine ring cleavage.
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Hydrolytic sensitivity : The ethanol substituent undergoes slow hydrolysis in aqueous acidic media (t₁/₂ = 48 h at pH 2) .
Comparative Analysis of Analogues
Scientific Research Applications
Medicinal Chemistry
One of the primary applications of this compound lies in medicinal chemistry. Research indicates potential therapeutic properties, including:
- Antimicrobial Activity : Studies have explored its effectiveness against various bacterial strains and fungi.
- Anticancer Properties : Preliminary investigations suggest that the compound may inhibit cancer cell proliferation through specific molecular interactions.
Biological Probes
The compound serves as a valuable probe for investigating biological pathways and interactions. It can be utilized to study:
- Enzyme Inhibition : The interaction of the compound with specific enzymes can provide insights into metabolic pathways.
- Receptor Binding : Understanding how the compound binds to receptors can elucidate mechanisms of action in pharmacology.
Synthetic Chemistry
In synthetic chemistry, 2-{1-[2-(morpholin-4-yl)ethyl]-1,2-dihydro[1,3,5]triazino[1,2-a]benzimidazol-3(4H)-yl}ethanol acts as a building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions (oxidation, reduction, substitution) allows chemists to explore new derivatives with potentially enhanced properties.
Material Science
The compound's unique structure also finds applications in material science. It can be utilized in developing new materials with specific chemical properties or functionalities.
Similar Compounds
| Compound Type | Example Compound |
|---|---|
| Benzimidazole Derivative | Benzimidazole |
| Triazine-Based Molecule | Triazine |
| Morpholine Compound | Morpholine |
Uniqueness
What distinguishes this compound is its unique combination of three moieties (morpholine, triazine, and benzimidazole), which imparts distinct chemical and biological properties that are not found in simpler analogs.
Mechanism of Action
The mechanism of action of 2-{1-[2-(morpholin-4-yl)ethyl]-1,2-dihydro[1,3,5]triazino[1,2-a]benzimidazol-3(4H)-yl}ethanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s uniqueness lies in its combination of morpholine-ethyl, triazino-benzimidazole, and ethanol groups. Below is a detailed comparison with structurally and functionally related analogs:
Key Research Findings
Role of Morpholine: Morpholine derivatives are critical for enhancing blood-brain barrier penetration, as seen in analogs like 3-[2-(4-Methoxyphenyl)ethyl]-1-[2-(morpholin-4-yl)ethyl]-tetrahydrotriazino-benzimidazole, which showed potent GABA_A receptor binding (IC₅₀ = 12 nM) . The ethanol group in the target compound may further optimize solubility without sacrificing permeability.
Triazino-Benzimidazole Core: This scaffold is associated with dual activity (e.g., antitumor and antimicrobial) due to its ability to intercalate DNA or inhibit enzymes like dihydrofolate reductase .
Ethanol Substituent: Unlike non-polar alkyl chains (e.g., 3-methylbutyl in ), the ethanol group likely improves aqueous solubility (predicted solubility >50 µM) and metabolic stability by avoiding CYP450-mediated oxidation.
Synthetic Challenges : Multi-step alkylation and cyclization reactions are common for such compounds, requiring precise pH and temperature control to avoid side products .
Biological Activity
The compound 2-{1-[2-(morpholin-4-yl)ethyl]-1,2-dihydro[1,3,5]triazino[1,2-a]benzimidazol-3(4H)-yl}ethanol is a complex organic molecule that incorporates a morpholine ring, a triazine structure, and a benzimidazole moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 325.41 g/mol. The presence of multiple functional groups suggests diverse reactivity and potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₂₅N₅O₂ |
| Molecular Weight | 325.41 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It may modulate the activity of various enzymes or receptors involved in critical pathways:
- Enzyme Inhibition : It may inhibit enzymes that play roles in cell signaling or metabolic pathways.
- Receptor Interaction : Potential binding to adenosine receptors has been noted, which could influence neuroprotective effects against neurotoxins.
Anticancer Activity
Research indicates that derivatives of triazino-benzimidazole compounds exhibit significant anticancer properties. For example, studies have shown that related compounds can induce apoptosis in cancer cell lines by activating specific signaling pathways (e.g., caspase activation) .
Neuroprotective Effects
In vitro studies have demonstrated that this compound may protect neuronal cells from damage caused by neurotoxins such as MPP+ and methamphetamine. The mechanism involves antagonism at adenosine A₂A receptors, leading to increased cell viability .
Antimicrobial Properties
Preliminary studies suggest that the compound exhibits antimicrobial activity against various pathogens. The presence of the morpholine moiety is believed to enhance its membrane permeability, allowing it to exert its effects more effectively .
Case Studies
- Neuroprotection in Cell Lines : In experiments using SH-SY5Y human neuroblastoma cells, treatment with the compound resulted in a significant increase in cell survival rates when exposed to neurotoxic agents .
- Anticancer Screening : A series of derivatives were synthesized and tested for their cytotoxic effects on different cancer cell lines. The results indicated that certain modifications to the core structure enhanced activity against breast and lung cancer cells .
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for 2-{1-[2-(morpholin-4-yl)ethyl]-1,2-dihydro[1,3,5]triazino[1,2-a]benzimidazol-3(4H)-yl}ethanol?
- Methodological Answer : The compound’s synthesis likely involves multi-step heterocyclic condensation. A plausible route includes:
Intermediate preparation : React benzimidazole precursors with morpholine derivatives under reflux in polar solvents (e.g., ethanol or DMSO) .
Triazine ring formation : Use hydrazine derivatives or isothiocyanates to form the triazino-benzimidazole core, as demonstrated in analogous triazole-thiadiazole syntheses .
Functionalization : Introduce the ethanol moiety via nucleophilic substitution or ester hydrolysis. Monitor reaction progress with TLC and confirm purity via recrystallization (water-ethanol mixtures yield ~65% purity in similar systems) .
Q. How can researchers characterize the structural integrity of this compound?
- Methodological Answer :
- Elemental Analysis (CHNS) : Determine empirical formula consistency (e.g., deviations <0.3% for C, H, N) .
- Spectroscopy : Use - and -NMR to confirm proton environments (e.g., morpholine’s CH groups at δ 2.5–3.5 ppm) and FT-IR for hydroxyl (3200–3600 cm) and triazine ring (1500–1600 cm) signatures .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks if single crystals are obtainable .
Q. What are the preliminary steps to assess biological activity?
- Methodological Answer :
- In vitro screening : Test against enzyme targets (e.g., kinases, oxidases) using fluorescence-based assays. For benzimidazole derivatives, IC values <10 μM indicate promising activity .
- Cytotoxicity profiling : Use MTT assays on human cell lines (e.g., HEK-293) to establish selectivity indices .
Advanced Research Questions
Q. How can computational modeling optimize the compound’s pharmacokinetic properties?
- Methodological Answer :
- Molecular docking : Simulate binding affinities to targets (e.g., cytochrome P450 enzymes) using AutoDock Vina. Prioritize conformers with ΔG < −8 kcal/mol .
- ADMET prediction : Use SwissADME to evaluate logP (target <3), aqueous solubility, and blood-brain barrier permeability. Adjust substituents (e.g., morpholine’s polarity) to enhance bioavailability .
Q. How to resolve contradictions in reported biological data for structurally related compounds?
- Methodological Answer :
- Systematic variation : Replicate conflicting studies under controlled conditions (e.g., pH, temperature) to isolate variables. For example, hydrazone derivatives show divergent activity in acidic vs. neutral media .
- Meta-analysis : Cross-reference datasets from PubChem and CRDC classifications to identify outliers or methodological biases .
Q. What advanced strategies can improve synthetic yield and scalability?
- Methodological Answer :
- Catalyst optimization : Screen transition-metal catalysts (e.g., Pd/C, CuI) for triazine ring closure. Yields >80% are achievable with microwave-assisted synthesis .
- Process engineering : Implement membrane separation technologies (CRDC subclass RDF2050104) to purify intermediates, reducing solvent waste .
Q. How to design experiments linking the compound’s mechanism of action to a theoretical framework?
- Methodological Answer :
- Hypothesis-driven design : Anchor studies to established theories (e.g., ligand-receptor interactions). For benzimidazole derivatives, test inhibition of PARP-1 or topoisomerases .
- Dose-response modeling : Use Hill equations to quantify efficacy (EC) and cooperativity (n), ensuring alignment with pharmacodynamic models .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
